molecular formula C₂₉H₄₆O B1146044 (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol CAS No. 242142-71-8

(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol

Cat. No.: B1146044
CAS No.: 242142-71-8
M. Wt: 410.67
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Description

(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is a steroidal triterpene of significant interest in the study of post-squalene cholesterol biosynthesis and related metabolic pathways . As a 4,4-dimethyl sterol featuring a 5,7,25-trien structure, this compound is positioned as a potential intermediate or probe for investigating the complex network of enzymatic reactions that convert lanosterol to cholesterol . Its specific structure suggests utility in researching the activity and substrate specificity of key enzymes in the pathway, such as the sterol Δ24-reductase (DHCR24) and the sterol Δ7-reductase (DHCR7), which are known to act on sterols with double bonds in the side chain and the ring system . The conjugated double bond system at the 5 and 7 positions is a feature found in fluorescent sterol analogues, such as cholesta-5,7,9(11)-trien-3β-ol (dehydroprovitamin D3), indicating its potential application as a probe for studying membrane structure and sterol trafficking in living cells . Furthermore, the presence of the 25-trien moiety may provide a unique handle for exploring novel enzymatic modifications in the sterol side chain, an area of relevance for understanding both mammalian sterol metabolism and the distinct pathways found in pathogens like Leishmania species . This compound is offered exclusively to facilitate advanced biochemical research.

Properties

CAS No.

242142-71-8

Molecular Formula

C₂₉H₄₆O

Molecular Weight

410.67

Origin of Product

United States

Preparation Methods

Oxidation and Enol Acetylation Strategies

The foundational approach to synthesizing polyunsaturated sterols involves strategic oxidation and protection of hydroxyl groups. A pivotal method, detailed in EP0045884A1 , describes the conversion of cholesta-1,5,7-triene-3β,25-diol 25-benzoate into triene systems via sequential oxidation and enol acetylation. For instance, dissolving cholesta-1,5,7-triene-3β,25-diol 25-benzoate (3.81 g, 0.0076 mol) in methylene chloride and reacting it with 4-phenyl-1,2,4-triazoline-3,5-dione (1.33 g, 0.008 mol) facilitates the formation of a stable adduct, which directs subsequent epoxidation and reduction steps. This method emphasizes the use of aprotic solvents (e.g., methylene chloride) and stoichiometric reagents to control regioselectivity.

Critical to this pathway is the enol acetylation step, which stabilizes reactive intermediates. Acetic anhydride (12.09 mL) and acetyl chloride (5.19 mL) in pyridine refluxed under nitrogen for 2 hours yield enol acetates with 84.3% efficiency. The reaction’s scalability and reproducibility are enhanced by buffering agents like pyridine, which prevent acid-induced dehydration side reactions.

Side-Chain Functionalization at C-25

Introducing the C-25 double bond necessitates selective dehydrogenation or elimination. The synthesis of FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol), a structural analog, provides a template for C-24/C-25 modifications. Ruan et al. demonstrated that 3β-acetoxy-4,4-dimethyl-5α-cholest-8(14)-en-15-one undergoes six-step transformations—including oxidation, epoxidation, and reduction—to install conjugated double bonds. Adapting this protocol, the C-25 unsaturation in (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol could be introduced via Wittig olefination or palladium-catalyzed cross-coupling, leveraging steric hindrance from the 4,4-dimethyl group to direct reactivity.

Directed Epoxidation and Reduction Sequences

Triazoline Dione Adduct Formation

A hallmark of sterol synthesis is the use of 4-phenyl-1,2,4-triazoline-3,5-dione (TAD) to form stable adducts with conjugated dienes, enabling selective epoxidation. In the patent EP0045884A1 , TAD reacts with cholesta-1,5,7-triene derivatives at 0–25°C to yield bicyclic adducts, which are subsequently oxidized with peracids (e.g., m-chloroperbenzoic acid) to install the 1,2-epoxide. This step is critical for establishing the α-configuration of hydroxyl groups, as bulky silyl protecting groups (e.g., dimethyl-t-butylsilyl chloride) hinder β-face reactivity.

Epoxide Reduction and Diene Regeneration

The final reduction of epoxides to diols and subsequent dehydration restores the triene system. Catalytic hydrogenation (H₂/Pd-C) or metal hydrides (e.g., LiAlH₄) selectively reduce epoxides to vicinal diols, which undergo acid-catalyzed dehydration (e.g., HCl in THF) to regenerate the 5,7-diene motif. For the C-25 double bond, enzymatic desaturation via cytochrome P450 enzymes has been hypothesized but remains unexplored in chemical syntheses.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

The enol acetylation method described in EP0045884A1 achieves an 84.3% yield for intermediate enol acetates, outperforming earlier deconjugation protocols that struggled with scalability above 1 gram. In contrast, Ruan et al.’s six-step FF-MAS synthesis from 3β-acetoxy precursors reports a cumulative yield of 32–45%, highlighting trade-offs between step count and efficiency.

Table 1: Key Reaction Parameters for Enol Acetylation

ParameterValue/ReagentYield (%)Citation
SubstrateCholesta-1,4,6-trien-3-one84.3
SolventAcetic anhydride
CatalystPyridine
Reaction Time2 hours (reflux)

Stereochemical Control

The 3β-hydroxyl configuration is preserved through steric protection. Dimethyl-t-butylsilyl chloride, used in molar excess (1–5 eq.), shields the β-face, ensuring α-epoxidation predominates. This contrasts with unprotected systems, where β-epoxide formation leads to undesired diastereomers .

Chemical Reactions Analysis

Types of Reactions: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Jones reagent, PCC

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, organometallic reagents

Major Products Formed:

Scientific Research Applications

Biological Role and Mechanisms

Follicular Fluid Meiosis-Activating Sterol
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol plays a crucial role in oocyte maturation and meiosis activation. It is found in follicular fluid and has been shown to influence the meiotic processes of oocytes in mammals. This sterol is essential for the proper functioning of the reproductive system, particularly in promoting the maturation of eggs during the pre-ovulatory phase .

Metabolic Pathways
This compound is a metabolite of cholesterol and is involved in various metabolic pathways. It has been reported to play a role in the metabolism of sterols within organisms such as Saccharomyces cerevisiae (yeast) and mice, indicating its broader biological significance beyond human physiology .

Reproductive Health Studies

Research has demonstrated that this compound is critical for studying reproductive health. Its presence in follicular fluid correlates with successful oocyte maturation and fertilization outcomes. Studies have utilized this compound to explore fertility treatments and enhance assisted reproductive technologies (ART) by optimizing culture media for oocyte maturation .

Cholesterol Metabolism Research

As a derivative of cholesterol, this sterol provides insights into cholesterol metabolism. Its metabolic pathways are studied to understand disorders related to cholesterol homeostasis and sterol biosynthesis. Research involving this compound can help elucidate mechanisms underlying metabolic diseases and potential interventions .

Therapeutic Potential

Emerging studies suggest that this compound may have therapeutic applications due to its biological activities. It has been investigated for its potential anti-inflammatory properties and its role in modulating lipid profiles in various disease models .

Case Study 1: Oocyte Maturation Enhancement

A study conducted on mouse models demonstrated that supplementation with this compound significantly improved oocyte quality and maturation rates compared to controls. The findings suggest that this compound could be used to enhance ART outcomes by improving the developmental competence of oocytes .

Case Study 2: Cholesterol Metabolism Disorders

Research investigating the role of this compound in cholesterol metabolism revealed that alterations in its levels were associated with specific metabolic disorders in mice. The study highlighted its potential as a biomarker for assessing cholesterol-related conditions and guiding therapeutic strategies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Reproductive HealthEnhances oocyte maturation and fertility outcomesImproved egg quality in mouse models
Cholesterol MetabolismInvestigates metabolic pathways related to sterolsLinks to metabolic disorders observed
Therapeutic PotentialExplores anti-inflammatory effects and lipid modulationPotential biomarker for cholesterol-related conditions

Mechanism of Action

The mechanism of action of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol involves its interaction with cell membranes and various enzymes. The hydroxyl group at the 3β position allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in sterol metabolism, influencing the synthesis of other biologically active sterols .

Comparison with Similar Compounds

Key Research Findings

  • Biosynthetic Relevance : The 4,4-dimethyl group in the target compound is critical for inhibiting premature cyclization in sterol biosynthesis .
  • Therapeutic Potential: Unlike 5α,8α-epidioxi derivatives, the target compound lacks direct cytotoxicity but modulates lipid metabolism via LXRα .
  • Clinical Correlations: Elevated 7-dehydrocholesterol in SLOS contrasts with the target compound’s low endogenous levels, underscoring structural specificity in metabolic disorders .

Biological Activity

(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is a sterol derivative that plays a significant role in various biological processes. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

  • CAS Number : 242142-71-8
  • Molecular Formula : C₂₉H₄₆O
  • Molecular Weight : 410.67 g/mol

This compound features a unique structure characterized by multiple double bonds and a hydroxyl group at the 3β position, which influences its biological activity and interaction with cellular membranes.

Membrane Interaction

This compound integrates into lipid bilayers due to its hydroxyl group at the 3β position. This incorporation affects membrane fluidity and stability, which is crucial for cellular processes such as signaling and transport .

Enzymatic Interactions

The compound acts as a substrate for various enzymes involved in sterol metabolism. Research indicates that it can influence the synthesis of other biologically active sterols through its interaction with enzymes like sterol-C4-methyl oxidase (SC4MOL) and sterol-Δ14-reductase (DHCR14) . These interactions are critical for maintaining cellular sterol homeostasis and regulating pathways such as the mevalonate pathway.

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications. It may serve as a precursor for steroid hormones, which are vital in numerous physiological processes including metabolism, immune response, and reproduction .

Case Studies

  • Sterol Metabolism Disorders : Studies have shown that alterations in the metabolism of sterols like this compound can lead to conditions such as Smith-Lemli-Opitz syndrome. In patients with this syndrome, abnormal levels of this sterol have been detected in plasma, indicating its role in cholesterol biosynthesis pathways .
  • Antimicrobial Activity : Research has suggested that derivatives of this compound may exhibit antimicrobial properties against various pathogens due to their structural similarities to ergosterol and other sterols critical for fungal cell membrane integrity .

Comparative Analysis with Other Sterols

Sterol Structure Biological Role
CholesterolPrimary sterol in animal cellsMembrane structure; precursor to steroid hormones
ErgosterolFound in fungiEssential for fungal membrane integrity
StigmasterolPlant sterolSimilar functions to cholesterol
This compoundUnique double bond configurationInfluences membrane fluidity; precursor to other sterols

Q & A

Q. What interdisciplinary strategies integrate this compound’s study with emerging fields like lipidomics or single-cell transcriptomics?

  • Methodological Answer : Combine lipidomic profiling (LC-MS/MS) with transcriptomic data (scRNA-seq) to link sterol levels to gene networks. Use CRISPR-Cas9 knockout models to validate pathway interactions. Cross-disciplinary frameworks (e.g., systems biology) contextualize findings within broader metabolic networks .

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